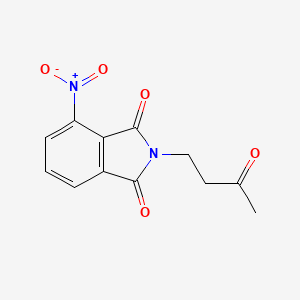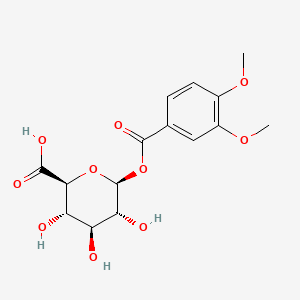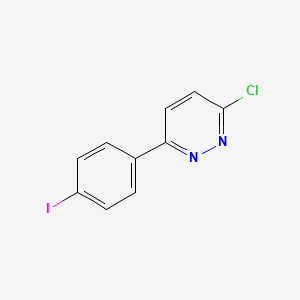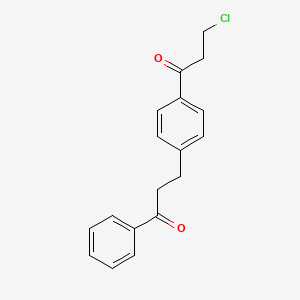
3-Chloro-1-(4-(3-oxo-3-phenylpropyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(4-(3-oxo-3-phenylpropyl)phenyl)propan-1-one is an organic compound with the molecular formula C18H17ClO2 and a molecular weight of 300.78 g/mol . This compound is used as a reagent in the synthesis of various pharmaceuticals, including Imigliptin, a DPP-4 inhibitor used in the treatment of type 2 diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(4-(3-oxo-3-phenylpropyl)phenyl)propan-1-one typically involves the reaction of 3-chloropropiophenone with benzaldehyde under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(4-(3-oxo-3-phenylpropyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1-(4-(3-oxo-3-phenylpropyl)phenyl)propan-1-one is used in scientific research for various applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-(3-oxo-3-phenylpropyl)phenyl)propan-1-one involves its interaction with specific molecular targets. For example, in the synthesis of Imigliptin, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include aldol condensation and subsequent modifications to achieve the desired pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-phenylpropan-1-one: A simpler analog with similar reactivity but lacking the phenylpropyl group.
1-Chloro-3-phenylpropane: Another related compound with a different substitution pattern.
Uniqueness
3-Chloro-1-(4-(3-oxo-3-phenylpropyl)phenyl)propan-1-one is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications.
Properties
Molecular Formula |
C18H17ClO2 |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
3-[4-(3-chloropropanoyl)phenyl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H17ClO2/c19-13-12-18(21)16-9-6-14(7-10-16)8-11-17(20)15-4-2-1-3-5-15/h1-7,9-10H,8,11-13H2 |
InChI Key |
QAALKSIDEORWER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)


![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)
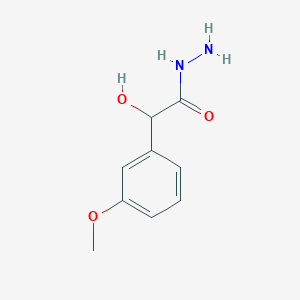

![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
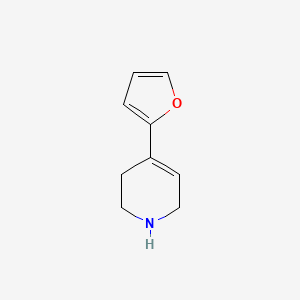
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
![1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)
